

Solubility of L-Tyrosinol hydrochloride in different organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *L-Tyrosinol hydrochloride*

Cat. No.: B2394453

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **L-Tyrosinol Hydrochloride** in Organic Solvents

Abstract

L-Tyrosinol hydrochloride is a chiral amino alcohol derivative of significant interest in pharmaceutical synthesis, particularly as a building block for peptide-based therapeutics and other complex bioactive molecules.[1][2] Its utility in drug development is intrinsically linked to its solubility, a critical parameter that governs reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive analysis of the solubility of **L-Tyrosinol hydrochloride** in various organic solvents. While quantitative public data is sparse, this document synthesizes fundamental physicochemical principles, qualitative solubility information, and established analytical methodologies to empower researchers and drug development professionals. We present a detailed, field-proven protocol for the experimental determination of solubility, alongside a discussion of the key molecular factors that dictate the solubility of this versatile compound.

Introduction: The Strategic Importance of L-Tyrosinol Hydrochloride Solubility

L-Tyrosinol hydrochloride, the hydrochloride salt of (S)-2-amino-3-(4-hydroxyphenyl)-1-propanol, is a cornerstone intermediate in asymmetric synthesis and medicinal chemistry.[1][3] Its structure, featuring a primary amine, a primary alcohol, and a phenolic hydroxyl group,

offers multiple handles for chemical modification.[\[2\]](#) The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base.

Understanding the solubility of **L-Tyrosinol hydrochloride** is paramount for several reasons:

- Reaction Optimization: The concentration of a reactant in solution directly influences reaction rates. Selecting a solvent in which **L-Tyrosinol hydrochloride** is sufficiently soluble is crucial for efficient and reproducible synthetic transformations.
- Purification and Crystallization: Solubility differences across various solvents are exploited for purification by crystallization. Knowledge of solubility curves as a function of temperature is essential for developing efficient crystallization protocols.
- Formulation Development: For potential therapeutic applications, the solubility in pharmaceutically acceptable solvents or co-solvent systems is a key determinant of bioavailability and the feasibility of liquid formulations.[\[4\]](#)
- Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) require the analyte to be fully dissolved in the mobile phase.

This guide will delve into the theoretical underpinnings of **L-Tyrosinol hydrochloride**'s solubility, provide available qualitative data, and offer a robust experimental protocol for its quantitative determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent molecules.[\[5\]](#)[\[6\]](#) The structure of **L-Tyrosinol hydrochloride** (Figure 1) provides key insights into its expected solubility behavior.

Figure 1: Chemical Structure of **L-Tyrosinol Hydrochloride**

Caption: The structure of **L-Tyrosinol hydrochloride** highlights its key functional groups.

Key Physicochemical Properties:

Property	Value	Source
Molecular Formula	C ₉ H ₁₄ ClNO ₂	[1] [3]
Molecular Weight	203.67 g/mol	[3] [7]
Appearance	White to off-white crystalline powder	[2] [8]
Melting Point	161-165 °C	[3]
Form	Hydrochloride Salt	[3]

The presence of the ammonium cation (NH₃⁺), the hydroxyl groups (-OH), and the chloride anion (Cl⁻) makes **L-Tyrosinol hydrochloride** a highly polar and ionic compound. This structure dictates its solubility profile:

- High Polarity: The multiple polar functional groups and the ionic nature of the hydrochloride salt suggest a high affinity for polar solvents capable of hydrogen bonding and dipole-dipole interactions.[\[5\]](#)
- Ionic Character: As a salt, it is expected to be more soluble in polar protic solvents that can effectively solvate both the cation (ammonium group) and the anion (chloride).[\[4\]](#)[\[9\]](#)
- Hydrogen Bonding: The hydroxyl groups and the ammonium group can act as hydrogen bond donors, while the oxygen atoms and the chloride ion can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding are likely to be effective at dissolving **L-Tyrosinol hydrochloride**.

Qualitative Solubility Profile

While comprehensive quantitative data is not readily available in the literature, some sources provide qualitative descriptions of **L-Tyrosinol hydrochloride**'s solubility.

It has been reported to be soluble in:

- Chloroform
- Dichloromethane

- Ethyl Acetate
- Dimethyl Sulfoxide (DMSO)
- Acetone^[8]^[10]

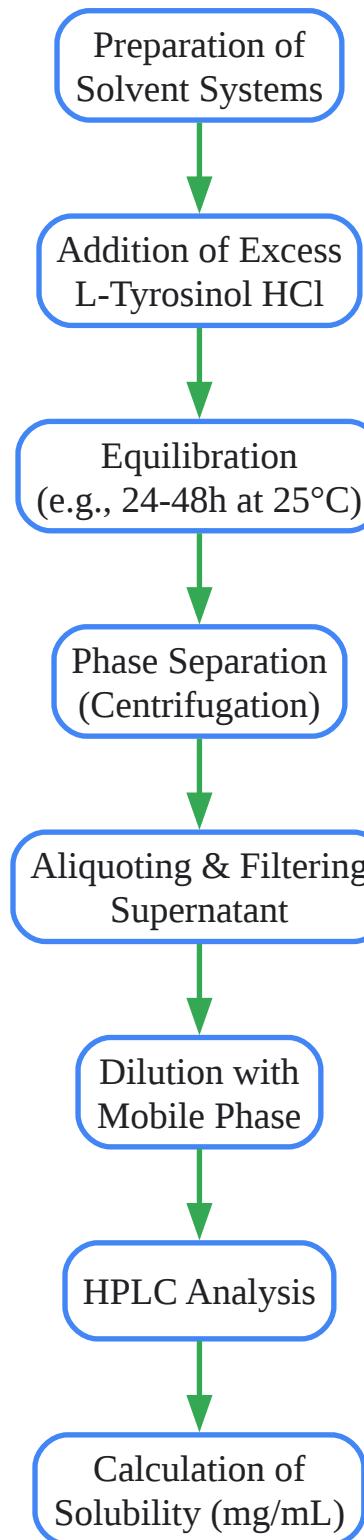
It is also known to be soluble in water.^[7]

Based on its structure and the "like dissolves like" principle, we can predict a general solubility trend:

- High Solubility Expected in:
 - Polar Protic Solvents: Water, Methanol, Ethanol. These solvents can effectively solvate the ions and participate in hydrogen bonding.
 - Polar Aprotic Solvents: DMSO, Dimethylformamide (DMF). These solvents have high dielectric constants and can solvate cations well.
- Moderate to Low Solubility Expected in:
 - Less Polar Solvents: Acetone, Ethyl Acetate, Chloroform, Dichloromethane. While some solubility is reported, it is likely to be less than in highly polar solvents.
- Insolubility Expected in:
 - Non-polar Solvents: Hexane, Toluene, Diethyl Ether. These solvents lack the ability to solvate the ionic components of the molecule.

It is important to note that the solubility of the parent amino acid, L-Tyrosine, has been studied in various solvent systems, with findings indicating that its solubility is highest in DMSO and water, and lower in alcohols like methanol and ethanol.^[11] While not directly transferable, this suggests that DMSO is a very effective solvent for this class of compounds. The hydrochloride salt form of L-Tyrosinol is expected to exhibit enhanced solubility in polar protic solvents compared to the free base due to its ionic nature.

Experimental Protocol for Quantitative Solubility Determination


Given the scarcity of public data, an experimental approach is necessary to determine the precise solubility of **L-Tyrosinol hydrochloride** in specific organic solvents. The isothermal equilibrium method is a widely accepted and robust technique for this purpose.[9]

Objective: To determine the equilibrium solubility of **L-Tyrosinol hydrochloride** in a selection of organic solvents at a controlled temperature.

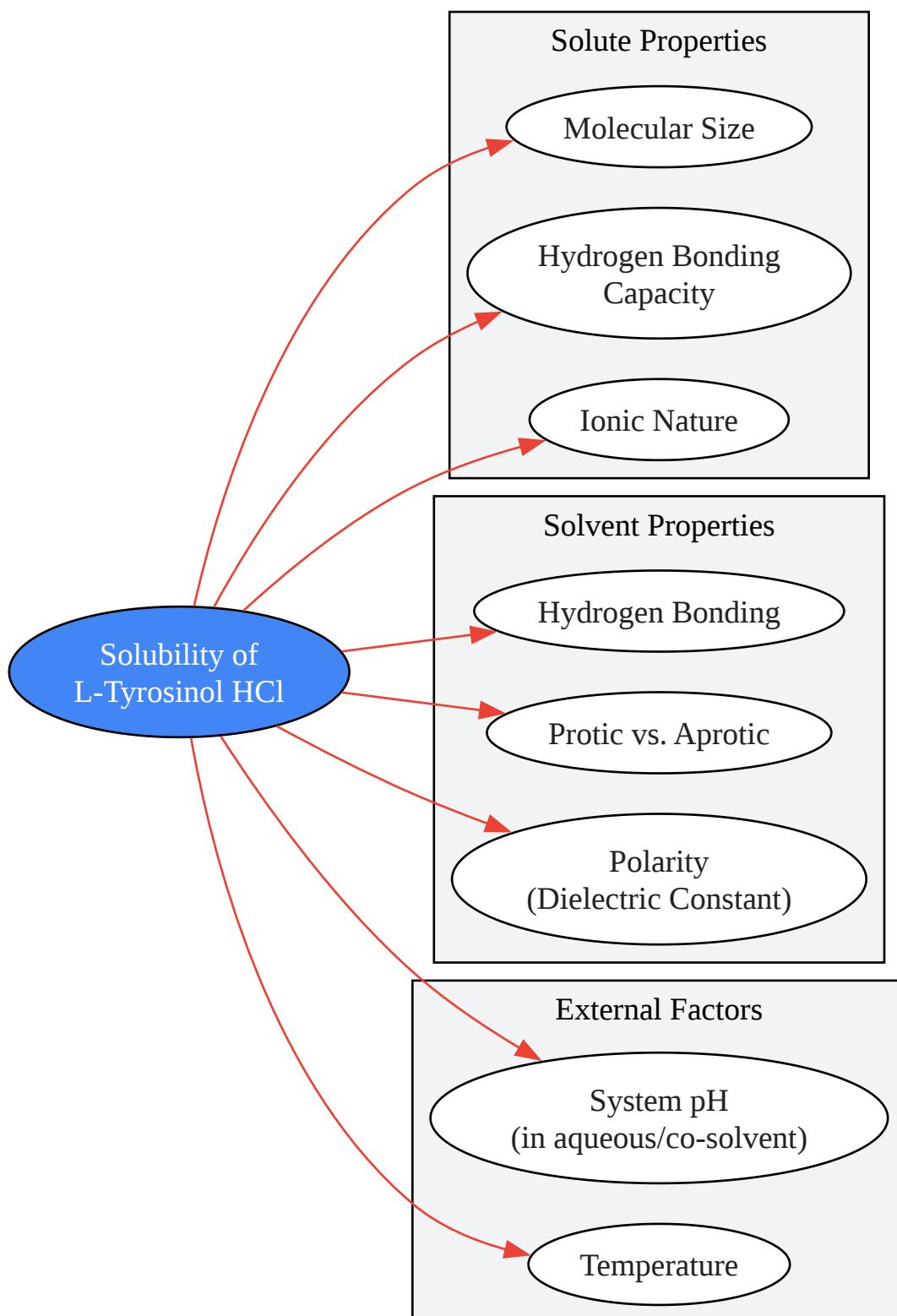
Materials:

- **L-Tyrosinol hydrochloride** (purity > 99%)
- Analytical grade organic solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile, Ethyl Acetate, Dichloromethane)
- Thermostatic shaker bath or incubator
- Calibrated analytical balance
- Vials with screw caps
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μ m PTFE)

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Isothermal equilibrium method workflow for solubility determination.


Step-by-Step Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of **L-Tyrosinol hydrochloride** to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The presence of undissolved solid is essential to ensure saturation.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).
 - Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a stable concentration.
- Phase Separation:
 - After equilibration, remove the vials and allow them to stand at the same temperature for a short period to allow the undissolved solid to settle.
 - Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to ensure complete separation of the solid and liquid phases.^[9]
- Sample Collection and Preparation:
 - Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
 - Filter the aliquot through a syringe filter (0.22 µm) to remove any remaining microscopic particles.
 - Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve.
- Quantitative Analysis:

- Analyze the diluted samples using a validated HPLC method with UV detection. A C18 column is often suitable for this type of compound.
- Prepare a calibration curve using standard solutions of **L-Tyrosinol hydrochloride** of known concentrations.
- Data Analysis and Reporting:
 - Calculate the concentration of **L-Tyrosinol hydrochloride** in the original saturated solution by applying the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL or g/100 mL.
 - Perform the experiment in triplicate for each solvent to ensure reproducibility and report the results as the mean \pm standard deviation.

Factors Influencing Solubility: A Deeper Dive

Several factors can influence the solubility of **L-Tyrosinol hydrochloride**, and understanding these is crucial for its effective use.

[Click to download full resolution via product page](#)

Caption: Key factors influencing the solubility of **L-Tyrosinol hydrochloride**.

- Temperature: The dissolution of most solids is an endothermic process, meaning that solubility typically increases with temperature.^{[5][6]} This relationship should be experimentally determined for key solvents to aid in crystallization process development.
- Solvent Polarity: As discussed, polar solvents will be more effective. The dielectric constant of a solvent is a good indicator of its polarity and its ability to separate ions.
- pH (in aqueous or protic systems): The hydrochloride salt is formed from a weak base (the amine group of L-Tyrosinol) and a strong acid (HCl). In aqueous or alcoholic solutions, the pH of the medium will influence the equilibrium between the protonated (more soluble) and the free base form (less soluble in polar solvents).
- Presence of Other Solutes: The presence of salts or other additives can affect solubility through mechanisms like the common ion effect or by altering the properties of the solvent.

Conclusion and Future Outlook

L-Tyrosinol hydrochloride is a vital intermediate in modern drug discovery. While a comprehensive public database of its solubility in organic solvents is currently lacking, this guide provides the foundational knowledge and practical tools necessary for researchers to address this critical parameter. By understanding the physicochemical properties of the molecule and applying robust experimental methodologies like the isothermal equilibrium method, scientists can effectively determine its solubility in solvents relevant to their specific applications. This knowledge is not merely academic; it is a prerequisite for the efficient synthesis, purification, and formulation of the next generation of therapeutics derived from this important chiral building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]
- 3. L-チロシノール 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. byjus.com [byjus.com]
- 7. Buy L-Tyrosinol HCl - Pharmaceutical Grade White Powder, Best Price [forecastchemicals.com]
- 8. L-Tyrosinol hydrochloride | 87745-27-5 [amp.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 87745-27-5 CAS MSDS (L-Tyrosinol hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. refp.coohlife.org [refp.coohlife.org]
- To cite this document: BenchChem. [Solubility of L-Tyrosinol hydrochloride in different organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2394453#solubility-of-l-tyrosinol-hydrochloride-in-different-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com